molecular formula C35H68NaO8P B12403121 1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium)

1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium)

Cat. No.: B12403121
M. Wt: 733.3 g/mol
InChI Key: BMBWFDPPCSTUSZ-LVRBOPNSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) is a deuterated form of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate, a phosphatidic acid and a human endogenous metabolite. This compound is known for its enhanced water solubility and stability compared to its non-deuterated counterpart . It is commonly used in scientific research due to its biological activity and role in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) can be synthesized through the reaction of dipalmitoylphosphatidic acid with deuterated reagents under controlled conditions. The process typically involves the esterification of glycerol with palmitic acid, followed by phosphorylation . The deuterated form is achieved by using deuterated reagents in the synthesis process .

Industrial Production Methods

Industrial production of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) is unique due to its deuterated form, which provides enhanced stability and solubility. This makes it particularly useful in studies requiring precise measurements and long-term stability .

Properties

Molecular Formula

C35H68NaO8P

Molecular Weight

733.3 g/mol

IUPAC Name

sodium;[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] hydrogen phosphate

InChI

InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2;

InChI Key

BMBWFDPPCSTUSZ-LVRBOPNSSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.